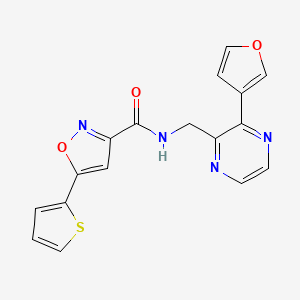

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Beschreibung

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a furan-3-yl group at the 3-position and a methyl-linked isoxazole-3-carboxamide moiety. The isoxazole ring is further substituted with a thiophen-2-yl group at the 5-position.

Eigenschaften

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3S/c22-17(12-8-14(24-21-12)15-2-1-7-25-15)20-9-13-16(19-5-4-18-13)11-3-6-23-10-11/h1-8,10H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQHFZTUOKFXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazine derivative.

Formation of the isoxazole ring: The isoxazole ring can be synthesized through a cycloaddition reaction.

Attachment of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has demonstrated promising anticancer activity across various studies:

- Mechanism of Action: The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, it significantly downregulated phosphorylated STAT3 in colon cancer cells, indicating potential as a chemotherapeutic agent .

- Cell Line Studies: In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast carcinoma), with IC50 values indicating potent activity .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

- Bacterial Inhibition: It has shown effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve disruption of bacterial metabolic pathways .

- Fungal Activity: In addition to antibacterial effects, studies have reported antifungal activity against pathogens like Candida albicans, suggesting its potential utility in treating fungal infections .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide in a xenograft model of human colon cancer. The results indicated that the compound led to significant tumor regression, supporting its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, the compound was tested against multiple strains of bacteria and fungi. The results demonstrated strong inhibition rates, particularly against Mycobacterium tuberculosis, highlighting its importance in addressing resistant infections.

Wirkmechanismus

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Target Compound:

- Core : Pyrazine with furan-3-yl and methyl-isoxazole-carboxamide substituents.

- Key Functional Groups :

- Carboxamide (-CONH2) at the isoxazole-3-position.

- Thiophen-2-yl substitution on the isoxazole ring.

- Furan-3-yl substitution on the pyrazine ring.

Analogous Compounds (from ):

Compound 97 : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide

- Core : Thiophene-benzo[d]thiazole hybrid.

- Key Features :

- Sulfonamide (-SO2NH-) linker.

- Isoxazol-5-yl substitution on thiophene.

Compound 100 : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide

- Core : Thiophene-benzo[d]thiazole hybrid.

- Key Features :

- Furan-2-sulfonamide substitution.

Compound 98 : N-((5-(N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)sulfamoyl)thiophen-2-yl)methyl)-4-chlorobenzamide

- Key Features :

- Chlorobenzamide substitution.

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

- Molecular Weight : Estimated to be ~400–450 g/mol (based on structural complexity comparable to compounds in ).

- Solubility : The carboxamide group likely improves aqueous solubility relative to sulfonamide analogs like Compound 95.

- Aromaticity : The pyrazine-thiophene-furan-isoxazole system may enhance stacking interactions compared to benzo[d]thiazole-containing analogs.

Biologische Aktivität

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure composed of multiple heterocycles, including isoxazole, thiophene, and pyrazine moieties. The molecular formula is , with a molecular weight of approximately 338.37 g/mol. Its unique structure positions it for interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways. While detailed mechanisms are still under investigation, several studies suggest that it may exhibit:

1. Antimicrobial Activity: Similar compounds have shown significant efficacy against Mycobacterium tuberculosis H37Ra, indicating potential use in treating tuberculosis.

2. Anti-inflammatory Properties: Compounds with similar structures have been reported to modulate inflammatory pathways, which could be beneficial in various inflammatory diseases .

3. Cytotoxic Effects: Research indicates that isoxazole derivatives can induce apoptosis in cancer cell lines by affecting the expression of key regulatory proteins such as Bcl-2 and p21 .

Antimicrobial Activity

A study focusing on related compounds demonstrated that derivatives containing pyrazine and thiophene exhibited notable anti-tubercular activity. The mechanism involved inhibition of bacterial growth through interference with metabolic pathways essential for M. tuberculosis survival.

Cytotoxicity in Cancer Cells

Research on isoxazole derivatives has shown that they can affect cell viability in human promyelocytic leukemia cells (HL-60). Specifically, one derivative led to increased levels of p21, suggesting a role in cell cycle regulation and apoptosis promotion . The cytotoxicity was evaluated across a concentration range of 86–755 μM, indicating varying potency among different derivatives .

Structure-Activity Relationship (SAR)

The biological activity of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can be influenced by structural modifications. Research indicates that substituents at the 5-position of the isoxazole ring significantly impact its efficacy against various biological targets .

Case Studies

Case Study 1: Antitubercular Activity

A recent study evaluated the efficacy of compounds similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide against M. tuberculosis. The results showed significant inhibition at low micromolar concentrations, suggesting potential use as a lead compound for developing new anti-tubercular agents.

Case Study 2: Cancer Cell Inhibition

Another investigation assessed the cytotoxic effects of isoxazole derivatives on HL-60 cells. The study found that certain derivatives not only reduced cell viability but also altered gene expression related to apoptosis, highlighting their potential as anticancer agents.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.